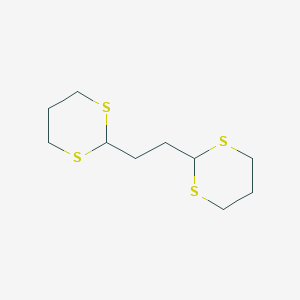

2,2'-ETHYLENEBIS(1,3-DITHIANE)

Description

Historical Development and Context within 1,3-Dithiane (B146892) Chemistry

The chemistry of 1,3-dithianes, a class of cyclic thioacetals, gained prominence with the work of E.J. Corey and Dieter Seebach. nih.govresearchgate.net They established 1,3-dithiane as a key reagent in "umpolung" chemistry, a concept that inverts the normal polarity of a functional group. nih.govwikipedia.org The acidic protons at the C2 position of the 1,3-dithiane ring can be removed by a strong base, creating a nucleophilic carbanion that can react with various electrophiles. wikipedia.orgquimicaorganica.org This groundbreaking work, known as the Corey-Seebach reaction, opened up new pathways for the synthesis of complex organic molecules like aldehydes, ketones, and α-hydroxy ketones. nih.govorgsyn.orgbritannica.com

The first synthesis of 2,2'-Ethylenebis(1,3-dithiane) was reported in 1968 by Seebach and his colleagues. researchgate.net This development expanded the toolkit of dithiane chemistry, offering a bifunctional molecule with two reactive dithiane units.

Fundamental Principles Governing Reactivity of Cyclic Dithioacetals

Cyclic dithioacetals, including 1,3-dithianes, exhibit a unique reactivity profile. The carbon atom situated between the two sulfur atoms is not electrophilic like the carbonyl carbon of an aldehyde; instead, it can be deprotonated to become nucleophilic. wikipedia.org This "umpolung" or inversion of polarity is a central principle. wikipedia.org The resulting lithiated intermediate is a powerful nucleophile, capable of participating in a variety of bond-forming reactions. wikipedia.org

Recent research has also explored the reactivity of cyclic dithioacetals under visible light photoredox catalysis, focusing on the selective cleavage of the C-S bond. iiserpune.ac.in This approach provides new avenues for synthetic transformations without relying on transition metal reagents or strong bases. iiserpune.ac.in

The stability of cyclic dithioacetals is another key feature. For instance, cyclic peptide methylene (B1212753) dithioacetals are more stable than their disulfide counterparts under both acidic and basic conditions. acs.org This stability makes them valuable as protecting groups for carbonyl compounds in multi-step organic syntheses. wikipedia.orgguidechem.com

Broader Significance in Advanced Organic Synthesis and Materials Science

The unique reactivity of 2,2'-Ethylenebis(1,3-dithiane) has made it a valuable tool in advanced organic synthesis. It serves as a precursor for the preparation of various compounds, including δ-diketones. researchgate.net The ability to functionalize both dithiane rings allows for the construction of complex molecular architectures.

In the realm of materials science, 2,2'-Ethylenebis(1,3-dithiane) has emerged as a versatile ligand for the construction of coordination polymers. researchgate.netnih.gov Its tetradentate nature, with four sulfur donor atoms, enables it to bridge multiple metal centers, leading to the formation of diverse and intricate network structures. researchgate.netnih.gov Researchers have successfully used this ligand to create coordination polymers with copper(I) and mercury(II) salts, demonstrating its potential in developing novel sulfur-rich materials with interesting properties. researchgate.netnih.govresearchgate.net The coordination chemistry of this ligand is influenced by factors such as the metal-to-ligand ratio and the nature of the metal halide, allowing for the targeted synthesis of one-dimensional, two-dimensional, and three-dimensional structures. researchgate.netnih.govacs.org

Physicochemical Properties of 2,2'-Ethylenebis(1,3-dithiane)

| Property | Value |

| Molecular Formula | C₁₀H₁₈S₄ nih.gov |

| Molar Mass | 266.5 g/mol nih.gov |

| IUPAC Name | 2-[2-(1,3-dithian-2-yl)ethyl]-1,3-dithiane nih.gov |

| CAS Number | 14947-53-6 nih.gov |

| Appearance | Solid researchgate.net |

Spectroscopic Data of 2,2'-Ethylenebis(1,3-dithiane)

| Spectroscopy | Details |

| FT-IR | Spectra have been recorded using both KBr and ATR techniques on a Bruker Tensor 27 FT-IR instrument. nih.gov |

| FT-Raman | The FT-Raman spectrum was obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(1,3-dithian-2-yl)ethyl]-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18S4/c1-5-11-9(12-6-1)3-4-10-13-7-2-8-14-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIPSMFHRZBJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)CCC2SCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164274 | |

| Record name | 2,2'-(Ethylene)di-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14947-53-6 | |

| Record name | 1,2-Bis(1,3-dithian-2-yl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14947-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(Ethylene)di-1,3-dithiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014947536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14947-53-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(Ethylene)di-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(ethylene)di-1,3-dithiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-(ETHYLENE)DI-1,3-DITHIANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYT8CX55VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,2 Ethylenebis 1,3 Dithiane and Its Analogs

General Synthetic Routes to 1,3-Dithianes

The synthesis of 1,3-dithianes is a cornerstone of organic chemistry, primarily serving as a method for protecting carbonyl groups and as a source of masked acyl anions. tandfonline.comasianpubs.org The most common approach involves the condensation reaction of a carbonyl compound with 1,3-propanedithiol (B87085). organic-chemistry.orgscribd.com This reaction is typically facilitated by a catalyst to enhance its efficiency and yield. organic-chemistry.org

A diverse array of catalysts has been developed to promote the formation of 1,3-dithianes, a process known as thioacetalization. These catalysts are broadly categorized as Brønsted or Lewis acids. organic-chemistry.org

Classical Brønsted acids such as p-toluenesulfonic acid (p-TsOH) and hydrochloric acid (HCl) have long been used. tandfonline.com Modern advancements have introduced solid-supported catalysts like silica-supported perchloric acid (HClO₄-SiO₂) and tungstate (B81510) sulfuric acid, which offer advantages such as reusability and solvent-free reaction conditions. tandfonline.comorganic-chemistry.org Tungstophosphoric acid (H₃PW₁₂O₄₀) is another effective catalyst that works efficiently without a solvent, accommodating even sterically hindered carbonyl compounds. organic-chemistry.orgresearchgate.net

Lewis acids are also prominent in catalyzing thioacetalization. Reagents like boron trifluoride diethyl etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), and various metal triflates activate the carbonyl group towards nucleophilic attack by the dithiol. Yttrium triflate and praseodymium triflate have been noted for their ability to chemoselectively protect aldehydes over ketones. organic-chemistry.org Other effective Lewis acid catalysts include indium(III) chloride and iron catalysts. tandfonline.comacs.org

Iodine has emerged as a mild and efficient catalyst for these reactions, capable of promoting thioacetalization under gentle conditions. organic-chemistry.org This method is also applicable for the transthioacetalization of acetals. organic-chemistry.org

The chemoselectivity of these catalytic systems is a significant advantage, with many catalysts allowing for the selective protection of aldehydes in the presence of ketones. tandfonline.comresearchgate.net

Specific Synthesis of 2,2'-Ethylenebis(1,3-dithiane)

The specific synthesis of 2,2'-Ethylenebis(1,3-dithiane) is achieved through the reaction of glyoxal (B1671930) with two equivalents of 1,3-propanedithiol. This process involves a double thioacetalization, where both aldehyde groups of glyoxal react to form the bis-dithiane structure.

A typical laboratory procedure involves the acid-catalyzed reaction between the two components. For instance, combining glyoxal and 1,3-propanedithiol in the presence of an acid catalyst like boron trifluoride etherate in a solvent such as chloroform (B151607) can yield 2,2'-Ethylenebis(1,3-dithiane). The reaction mixture is typically stirred and then worked up by washing with water and a basic solution to remove the acid catalyst and any unreacted starting materials. The final product can be purified by distillation or recrystallization.

Efficient Preparation of Advanced Dithiane Derivatives

1,3-Dithianes are highly versatile intermediates in organic synthesis, most notably for their role in the Corey-Seebach reaction. organic-chemistry.orgwikipedia.org This reaction utilizes the acidity of the proton at the C2 position of the dithiane ring. organic-chemistry.org Deprotonation with a strong base, typically n-butyllithium, generates a 2-lithio-1,3-dithiane, which serves as a nucleophilic acyl anion equivalent. organic-chemistry.orgwikipedia.orgquimicaorganica.org

This lithiated intermediate can react with a wide array of electrophiles, enabling the formation of new carbon-carbon bonds. organic-chemistry.orgquimicaorganica.org For example:

Alkylation: Reaction with alkyl halides, such as primary alkyl iodides or bromides, introduces an alkyl group at the C2 position. uwindsor.ca Arenesulfonates of primary alcohols have also been shown to be effective alkylating agents. organic-chemistry.orgorganic-chemistry.org

Reaction with Carbonyls and Epoxides: The lithiated dithiane can add to aldehydes, ketones, and epoxides to form α-hydroxy ketones, β-hydroxy ketones, and other valuable intermediates after hydrolysis. organic-chemistry.orgwikipedia.orgresearchgate.net This provides access to products not easily obtained through traditional methods like the aldol (B89426) reaction. wikipedia.org

The final step in many syntheses involving dithiane derivatives is the deprotection of the thioacetal to regenerate the carbonyl group. organic-chemistry.org This is often accomplished using reagents like mercury(II) salts. organic-chemistry.orgwikipedia.org The versatility of dithiane chemistry has made it a valuable tool in the total synthesis of numerous complex natural products, including alkaloids, terpenoids, and polyketides. uwindsor.caresearchgate.net Recent research has also explored photocatalytic, base-free versions of the Corey-Seebach reaction. researchgate.net

Mechanistic Investigations and Reactivity Profiles of 2,2 Ethylenebis 1,3 Dithiane

Exploration of Umpolung Reactivity and Acyl Anion Equivalents

The concept of "umpolung," or polarity inversion, is a cornerstone of modern organic synthesis, and 1,3-dithianes are classic examples of reagents capable of this reactivity. organic-chemistry.orgquimicaorganica.org The acidic nature of the C-H bond at the 2-position of the dithiane ring (pKa ≈ 31 in DMSO) allows for deprotonation by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. organic-chemistry.orgyoutube.com This carbanion serves as an "acyl anion equivalent," effectively reversing the normal electrophilic character of a carbonyl carbon. organic-chemistry.orgwikipedia.orglibretexts.org

In the case of 2,2'-ethylenebis(1,3-dithiane), the presence of two such acidic protons opens up possibilities for sequential or double functionalization. The mono- or di-anion can react with a variety of electrophiles, including alkyl halides, epoxides, aldehydes, and ketones, to form new carbon-carbon bonds. organic-chemistry.orgwikipedia.org This strategy provides a powerful tool for the synthesis of complex molecules, including 1,4-dicarbonyl compounds, α-hydroxy ketones, and other valuable synthetic intermediates. youtube.comwikipedia.org The stability of the dithiane carbanion, attributed to the polarizability of the sulfur atoms and the longer C-S bond length, is crucial for its synthetic utility. organic-chemistry.org

Detailed Analysis of Nucleophilic Additions and Substitutions

The nucleophilic carbanion generated from 2,2'-ethylenebis(1,3-dithiane) can participate in a wide range of nucleophilic addition and substitution reactions. The slightly positive carbon atom of a carbonyl group is a prime target for attack by the dithiane anion. chemguide.co.uksavemyexams.com This initial addition is followed by protonation to yield the corresponding alcohol adduct. chemguide.co.uk

Computational studies on the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane suggest a two-electron pathway. nih.gov The process begins with the deprotonation of the dithiane to form an anion, which then attacks the propellane. nih.gov This is followed by a proton transfer to yield the final product. nih.gov This methodology has been used to synthesize a variety of bicyclo[1.1.1]pentyl (BCP) containing dithianes, which are of interest in medicinal chemistry as bioisosteres of aromatic rings. nih.govnih.gov

The nucleophilicity of the dithiane anion also allows for substitution reactions with alkyl halides. This reaction proceeds via an SN2 mechanism, leading to the formation of a new C-C bond. The choice of base and reaction conditions is critical to avoid competing elimination reactions. organic-chemistry.org

Oxidative Transformations and Radical-Mediated Processes

The sulfur atoms in the 1,3-dithiane (B146892) rings are susceptible to oxidation. Asymmetric oxidation of 2-substituted 1,3-dithianes using a chiral aluminum(salalen) complex as a catalyst and hydrogen peroxide as the oxidant has been shown to produce the corresponding trans-monoxides with high diastereoselectivity and enantioselectivity. acs.org The conformational equilibrium of the dithiane ring plays a significant role in determining the stereochemical outcome of the oxidation. acs.org

Furthermore, 1,3-dithianes can be converted to their parent carbonyl compounds through oxidative deprotection. rsc.orgorganic-chemistry.org Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in aqueous acetonitrile (B52724) can efficiently effect this transformation. rsc.org The mechanism of photo-induced deprotection has been studied, revealing that electron transfer from the dithiane to a triplet sensitizer (B1316253) leads to a dithiane radical cation. researchgate.net This radical cation undergoes C-S bond cleavage to form a distonic radical cation, and the presence of oxygen is crucial for the subsequent conversion to the carbonyl compound. researchgate.net

Radical-mediated processes involving dithianes have also been explored. A photoredox-catalyzed conjugate addition of a dithiane-2-carboxylate radical to Michael acceptors has been developed using an iridium(III) complex. semanticscholar.orgrsc.org This reaction proceeds via the generation of a 1,3-dithiane radical, which then adds to various unsaturated compounds. semanticscholar.org

Reductive Cleavage Pathways

The 1,3-dithiane moiety can be removed under reductive conditions. While specific studies on the reductive cleavage of 2,2'-ethylenebis(1,3-dithiane) are not prevalent in the provided search results, general methods for the reductive desulfurization of dithianes are well-established. Raney nickel is a classic reagent for this transformation, leading to the corresponding alkane.

Recent research has explored novel reductive cleavage methods. For instance, a system combining a protein environment with a diboron (B99234) reagent has been shown to enable site-selective reductive cleavage of dehydroalanine (B155165) residues. nih.gov While not directly involving dithianes, this highlights the ongoing development of new reductive methodologies that could potentially be applied to compounds like 2,2'-ethylenebis(1,3-dithiane). The mechanism of some reductive processes can involve radical intermediates. nih.gov

Photo-induced Reactivity and Unimolecular Fragmentation Mechanisms

The photochemical behavior of 1,3-dithianes has been a subject of mechanistic investigation. As mentioned in section 3.3, photo-induced deprotection involves the formation of a dithiane radical cation upon electron transfer to a sensitizer. researchgate.net Laser flash photolysis studies have shown that this electron transfer is extremely fast. researchgate.net The subsequent decay of the dithiane radical cation is a unimolecular fragmentation process, involving C-S bond cleavage to form a more stable distonic radical cation. researchgate.net This fragmentation pathway is favorable and is not significantly affected by the presence of water or oxygen. researchgate.net

Computational studies using DFT have supported these experimental findings, indicating that the reaction with superoxide (B77818) radical anion, generated in the presence of oxygen, drives the deprotection reaction. researchgate.net The photochemistry of related bicyclic azoalkanes has also been studied, revealing complex mechanistic pathways involving non-adiabatic dynamics. beilstein-archives.org While not directly on 2,2'-ethylenebis(1,3-dithiane), these studies provide a framework for understanding the potential photo-induced reactivity of this compound.

Transition Metal-Catalyzed Reactivity, including Cross-Coupling

The reactivity of 1,3-dithianes can be significantly expanded through the use of transition metal catalysis. The dithiane moiety itself can act as a directing group in C-H activation reactions. uwa.edu.au

Palladium-Catalyzed C-C and C-S Bond Formation

Palladium catalysis has emerged as a powerful tool for the cross-coupling of 2-aryl-1,3-dithianes. nih.govbrynmawr.edubrynmawr.edu This methodology takes advantage of the acidic proton at the 2-position of the dithiane ring, allowing it to function as a nucleophilic partner in cross-coupling reactions. brynmawr.edubrynmawr.edu The in-situ generation of the dithiane anion, followed by palladium-catalyzed arylation with aryl bromides, provides an efficient route to 2,2-diaryl-1,3-dithianes. nih.gov These products can then be deprotected to afford diaryl ketones. brynmawr.edu

The optimization of these reactions has involved screening various palladium catalysts, ligands, and bases. nih.govbrynmawr.edu For instance, the use of a Pd(NiXantphos)-based catalyst has been shown to be effective for the cross-coupling of 2-aryl-1,3-dithianes with aryl bromides under mild conditions. nih.gov The choice of base, such as LiN(SiMe₃)₂ or NaN(SiMe₃)₂, can also influence the reaction efficiency. nih.gov

Interestingly, a palladium-catalyzed tandem elimination/ring-opening followed by C-S bond formation has been observed with 2-benzyl-1,3-dithiane (B8629932), highlighting the potential for novel reactivity patterns. brynmawr.edu The coordination chemistry of 2,2'-ethylenebis(1,3-dithiane) with copper(I) and mercury(II) has also been investigated, revealing its ability to act as a polydentate ligand, forming coordination polymers with various network architectures. nih.govresearchgate.net

Advanced Characterization Techniques in Research on 2,2 Ethylenebis 1,3 Dithiane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,2'-Ethylenebis(1,3-dithiane) and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by probing the chemical environment of each nucleus. In a typical analysis, the chemical shifts, signal multiplicities, and integration values in ¹H NMR spectra help to confirm the presence of the ethylene (B1197577) bridge and the dithiane rings. For instance, the protons of the ethylene bridge and the dithiane rings would appear in distinct regions of the spectrum, and their coupling patterns would provide insight into their connectivity.

Similarly, ¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule, from the ethylene linker to the carbons within the dithiane heterocycles. nih.gov The chemical shifts are sensitive to the local electronic structure, providing confirmation of the compound's identity. For derivatives, NMR is invaluable for verifying the site and nature of functionalization.

| Compound Type | Nucleus | Observed Chemical Shift (ppm) Range | Notes |

|---|---|---|---|

| 1,3-Dithiane (B146892) Derivatives | ¹H | ~2.0 - 4.0 | Signals correspond to methylene (B1212753) protons within the dithiane ring and adjacent alkyl chains. |

| ¹³C | ~25 - 45 | Aliphatic carbons of the dithiane ring and linker. | |

| Fused Triazolo-Thiadiazoles | ¹H | ~7.0 - 8.3 | Aromatic protons. mdpi.com |

| ¹³C | ~102 - 167 | Aromatic carbons. mdpi.com |

Temperature-Dependent NMR Studies for Conformational Dynamics

The ethylene bridge connecting the two 1,3-dithiane rings allows for considerable conformational flexibility. Temperature-dependent, or variable-temperature (VT), NMR spectroscopy is a powerful tool to study these dynamic processes, such as ring inversion and rotation around single bonds. researchgate.netnih.gov

At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the spectrum shows averaged signals for the exchanging nuclei. As the temperature is lowered, the rate of this exchange slows down. nih.gov Eventually, the temperature may be low enough to "freeze out" individual conformers, leading to the appearance of separate signals for each distinct nucleus in the different conformations. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature. nih.gov

From the coalescence temperature and the frequency separation of the signals at low temperatures, it is possible to calculate the free energy of activation (ΔG‡) for the conformational change, providing quantitative data on the energy barriers involved. nih.gov Studies on related cyclic disulfide systems have used this method to determine activation energies for ring inversion and rotation around S-S bonds, with values reported in the range of 14-19 kcal/mol. cdnsciencepub.com This type of analysis for 2,2'-Ethylenebis(1,3-dithiane) would reveal the energy barriers for the coupled dynamics of its two heterocyclic rings.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Research on the coordination chemistry of 2,2'-Ethylenebis(1,3-dithiane) (referred to as L1 in a 2022 study) with metal salts like copper(I) halides has yielded a variety of coordination polymers. researchgate.net SC-XRD analysis of these materials reveals how the ligand assembles, acting as a bridge between metal centers. For example, in one such polymer, [{Cu(μ2-I)2Cu}(μ4-L1)]n, each sulfur atom of the ligand coordinates to a copper center, forming a 2D layered structure. researchgate.net

The crystallographic data obtained from these studies are crucial for understanding structure-property relationships. They provide unambiguous evidence of the ligand's coordination modes (e.g., μ2-, μ4-, μ5-bridging) and how these influence the final architecture of the resulting polymeric material. researchgate.net

| Parameter | Value / Description | Reference |

|---|---|---|

| Compound Example | [HgBr2(μ2-L2)]n (where L2 is a derivative) | researchgate.net |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/n (centrosymmetric) | mdpi.com |

| Coordination | The ligand acts as a μ2-bridging ligand, connecting Hg(II) centers. | researchgate.net |

| Structure | Forms a 1D polymeric chain. | researchgate.net |

Electrochemical Methods: Cyclic Voltammetry

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of molecules. It is particularly relevant for derivatives of 2,2'-Ethylenebis(1,3-dithiane), especially those designed for applications in materials science, such as redox-active polymers or components for rechargeable batteries. mdpi.com

In a CV experiment, the potential applied to a solution containing the compound of interest is swept linearly in both forward and reverse directions, and the resulting current is measured. The resulting plot, a voltammogram, provides information on the oxidation and reduction potentials of the species. For molecules like dithiane derivatives, which are related to the well-studied tetrathiafulvalene (B1198394) (TTF) systems, CV can reveal the potentials at which electrons are removed or added, the stability of the resulting radical ions, and the reversibility of the redox processes. researchgate.netfrontiersin.org

Studies on related compounds show that the electrochemical behavior is highly dependent on the molecular structure, the solvent, and the supporting electrolyte. mdpi.comfrontiersin.org For polymers derived from 2,2'-Ethylenebis(1,3-dithiane), CV can be used to study the electropolymerization process and to characterize the electrochemical stability and switching properties of the resulting polymer film. researchgate.net

| Compound Type | Redox Process | Key Findings from CV | Reference |

|---|---|---|---|

| Tetrathiafulvalene (TTF) Derivatives | Two sequential one-electron oxidations (TTF → TTF•⁺ → TTF²⁺) | Shows two distinct, often reversible, redox waves. Potentials are tunable via substitution. | mdpi.comresearchgate.net |

| Bipyridinium Salts | Two-electron reduction | Generates radical cations. Redox behavior depends on structure, counter-ion, and media. | frontiersin.org |

Time-Resolved Laser Flash Photolysis Studies for Mechanistic Insights

Time-resolved laser flash photolysis (LFP) is a sophisticated technique used to study the kinetics and mechanisms of photochemical reactions by observing short-lived transient species like excited states and radical intermediates. rsc.org For dithiane-containing compounds, LFP has been instrumental in understanding reaction mechanisms involving single electron transfer. researchgate.net

In a typical LFP experiment, a short, intense laser pulse excites the molecule of interest, and the subsequent changes are monitored by a second light source, usually via UV-Vis absorption spectroscopy. This allows for the direct detection and characterization of transient species with lifetimes on the nanosecond to microsecond timescale. rsc.org

Studies on the photodeprotection of 1,3-dithianes have used LFP to show that the reaction proceeds via an extremely fast electron transfer from the dithiane to a triplet sensitizer (B1316253), forming a dithiane radical cation. researchgate.net The subsequent decay kinetics of this radical cation can be monitored to understand its fragmentation pathways. LFP experiments can elucidate how factors like solvent polarity and substituents affect the rates of these processes, providing deep mechanistic insight into the reactivity of the dithiane functional group under photochemical conditions. researchgate.netucla.edu

Advanced Spectroscopic Techniques (e.g., FT-IR) for Polymer Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique for the characterization of polymers, including those derived from 2,2'-Ethylenebis(1,3-dithiane). spectroscopyonline.com FT-IR provides information about the functional groups present in a material by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.netnih.gov

When 2,2'-Ethylenebis(1,3-dithiane) is used as a monomer to form coordination polymers, FT-IR spectroscopy is crucial for confirming the incorporation of the ligand into the final material. researchgate.net The FT-IR spectrum of the polymer will show characteristic absorption bands corresponding to the C-H and C-S bonds of the dithiane rings, as well as vibrations from the ethylene linker. A 2022 study on coordination polymers of a similar ligand reported characteristic IR bands for C-H stretching vibrations around 2900 cm⁻¹. researchgate.net

By comparing the spectrum of the monomer to that of the polymer, researchers can confirm the success of the polymerization reaction. Furthermore, shifts in the positions of certain absorption bands can provide evidence of the ligand coordinating to the metal centers, as coordination can alter the bond strengths and vibrational frequencies of the functional groups involved. researchgate.netnih.gov

Computational and Theoretical Chemistry Studies of 2,2 Ethylenebis 1,3 Dithiane Systems

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 2,2'-Ethylenebis(1,3-dithiane). These studies provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity.

Research has shown that the electronic structure is significantly influenced by the conformation of the dithiane rings and the central ethylene (B1197577) bridge. The sulfur atoms, with their lone pairs of electrons, are the primary sites of nucleophilic character. Frontier Molecular Orbital (FMO) analysis, a key component of these investigations, helps in identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For thioether compounds, the HOMO is typically localized on the sulfur atoms, making them susceptible to attack by electrophiles and enabling their function as ligands for metal ions.

The reactivity of 2,2'-Ethylenebis(1,3-dithiane) is dominated by the nucleophilicity of its sulfur atoms. DFT calculations on related thioether micropollutants have established a clear relationship between the charge on the sulfur atom and the reaction rate with oxidizing agents. nih.gov Electron-withdrawing groups near the thioether moiety can decrease its reactivity, a principle that applies to the design of derivatives of 2,2'-Ethylenebis(1,3-dithiane).

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This provides a detailed, step-by-step understanding of reaction mechanisms that can be difficult to probe experimentally.

For dithiane-containing compounds, DFT has been successfully used to elucidate various reaction pathways. One example is the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane. Computational studies at the UB3LYP/6-31+G(d,p) level of theory with an SMD solvation model indicated a two-electron pathway. nih.gov The mechanism involves the initial deprotonation of the dithiane, followed by a nucleophilic attack on the propellane. The calculations were able to distinguish between two possible transition states (axial and equatorial), correctly identifying the axial attack as the energetically preferred pathway. nih.gov

Another area where computational modeling has provided clarity is in photodeprotection reactions. The mechanism for the removal of the dithiane group to regenerate a carbonyl compound, sensitized by a thiapyrylium cation, was studied using DFT. researchgate.net These calculations supported a mechanism initiated by a rapid electron transfer from the dithiane to the sensitizer (B1316253). The subsequent fragmentation of the dithiane radical cation was found to be a favorable unimolecular process, with the calculations helping to rationalize the role of molecular oxygen and the observed final products. researchgate.net

These examples, while not exclusively on 2,2'-Ethylenebis(1,3-dithiane), demonstrate the capability of computational modeling to unravel complex reaction mechanisms involving the dithiane functional group, a core component of the title compound.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the two 1,3-dithiane (B146892) rings connected by an ethylene bridge in 2,2'-Ethylenebis(1,3-dithiane) gives rise to a complex conformational landscape. Understanding the relative energies of different conformers and the barriers to their interconversion is crucial, as the molecule's shape dictates its ability to act as a ligand and participate in supramolecular assemblies.

Computational studies on the parent 1,3-dithiane molecule provide a fundamental basis for understanding the behavior of the more complex ethylenebis derivative. Ab initio and DFT calculations have consistently shown that the chair conformation is the global minimum on the potential energy surface. acs.org Other conformers, such as the 1,4-twist and 2,5-twist, are significantly higher in energy.

| Conformer | Basis Set | ΔE (kcal/mol) | ΔG (kcal/mol) |

| Chair | B3LYP/6-311+G(d,p) | 0.00 | 0.00 |

| 2,5-Twist | B3LYP/6-311+G(d,p) | - | 4.27 |

| 1,4-Twist | B3LYP/6-311+G(d,p) | - | 4.42 |

| 1,4-Boat (TS) | HF/6-31G(d) | 5.53 | - |

| 2,5-Boat (TS) | B3LYP/6-311+G(d,p) | 5.42 | - |

| Data sourced from a computational study on 1,3-dithiane. acs.org |

The table above summarizes the relative energies for the basic 1,3-dithiane ring. The energy barriers for ring inversion are also computationally accessible. For instance, the transition state between the chair and the 1,4-twist conformers is calculated to be about 9.89 kcal/mol higher in energy than the chair form. acs.org

Density Functional Theory (DFT) Applications in Supramolecular Interactions

The ability of 2,2'-Ethylenebis(1,3-dithiane) to act as a polydentate ligand, coordinating to metal centers through its four sulfur atoms, is a prime example of its involvement in supramolecular chemistry. DFT calculations are essential for understanding the nature of the coordination bonds and the resulting architectures of the coordination polymers.

A comprehensive study on the coordination of 2,2'-Ethylenebis(1,3-dithiane) with various Cu(I) and Hg(II) salts revealed its versatile binding modes, acting as a μ2-, μ4-, and even a μ5-assembling ligand. benthamdirect.com DFT calculations were performed to support the experimental findings, helping to rationalize the observed geometries and the stability of the resulting one-, two-, and three-dimensional coordination polymers.

In these complexes, the sulfur atoms of the ligand donate electron density to the metal centers. The specific coordination mode depends on several factors, including the metal-to-ligand ratio, the nature of the metal and its counter-ions, and the reaction conditions. For example, when reacted with CuI in a 1:1 ratio, a 2D coordination polymer is formed where only two of the four sulfur atoms coordinate. benthamdirect.com Increasing the ratio to 1:2 leads to a different 2D material where all four sulfur atoms of the ligand bridge copper centers. benthamdirect.com

DFT can model these interactions and predict the most stable structures. It can also be used to analyze the electronic structure of the final supramolecular assembly, providing insights into its potential properties, such as luminescence or electronic conductivity.

| Complex Fragment | Description | Coordination Mode of Ligand |

| [{Cu(μ2-I)2Cu}(μ2-L1)]n | 2D Coordination Polymer | μ2-bridging |

| [{Cu(μ2-I)2Cu}(μ4-L1)]n | 2D Coordination Polymer | μ4-bridging |

| [{Cu(μ2-Br)}3(MeCN)(μ4-L1)]n | 1D Ribbon | μ4-bridging |

| [(HgI2)(μ2-L1)]n | 1D Meander-shaped Polymer | μ2-bridging |

| L1 refers to 2,2'-Ethylenebis(1,3-dithiane). Data sourced from Viau et al., Dalton Trans., 2022. benthamdirect.com |

Predictive Simulations for Chemical Properties and Rational Design of New Compounds

Computational chemistry is increasingly moving from an explanatory to a predictive role. By simulating the properties of hypothetical molecules, researchers can rationally design new compounds with desired characteristics, saving significant time and resources in the laboratory.

For systems involving 2,2'-Ethylenebis(1,3-dithiane), predictive simulations can be employed in several ways. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this domain. Although specific QSAR/QSPR studies on 2,2'-Ethylenebis(1,3-dithiane) are not prevalent, models developed for related thioether compounds can provide a blueprint. For instance, a SMILES-based model was successfully created to rapidly predict the reactivity of thioether compounds with peroxymonosulfate (B1194676). nih.gov A similar approach could be used to screen virtual libraries of 2,2'-Ethylenebis(1,3-dithiane) derivatives to identify candidates with specific reactivity profiles.

Furthermore, computational methods can predict key properties relevant to materials science. For example, by modifying the substituents on the dithiane rings or changing the length and nature of the linker between them, one could computationally screen for derivatives with optimal geometries for forming specific types of metal-organic frameworks (MOFs) or for encapsulating guest molecules. DFT calculations could predict the electronic band gap of hypothetical coordination polymers, guiding the design of new semiconductor materials. researchgate.net

The process of rational design typically involves:

Hypothesizing a set of new derivatives based on the parent structure of 2,2'-Ethylenebis(1,3-dithiane).

Computing the desired properties (e.g., electronic properties, binding affinity, conformational stability) for this virtual library using methods like DFT.

Analyzing the results to identify the most promising candidates for synthesis.

Synthesizing and testing the selected candidates to validate the computational predictions.

This synergy between predictive simulation and experimental work accelerates the discovery of new functional molecules and materials based on the versatile 2,2'-Ethylenebis(1,3-dithiane) scaffold.

Derivatization and Transformative Reactions of 2,2 Ethylenebis 1,3 Dithiane

Synthesis of Functionalized Derivatives and Analogs

The synthesis of functionalized derivatives of 2,2'-ethylenebis(1,3-dithiane) often involves the reaction of its lithiated form with various electrophiles. youtube.com The acidity of the protons at the C2 position of the dithiane rings (pKa ≈ 31) allows for deprotonation with strong bases like n-butyllithium (n-BuLi) to generate a nucleophilic carbanion. youtube.com This carbanion can then react with a range of electrophiles to introduce diverse functional groups.

For instance, the reaction of 2-lithio-1,3-dithiane with alkyl halides or sulfonates provides a straightforward method for C-C bond formation, leading to 2-alkyl-1,3-dithiane derivatives. organic-chemistry.org Similarly, reactions with epoxides yield β-hydroxy carbonyl compounds after hydrolysis, while reactions with aldehydes and ketones produce α-hydroxy carbonyl compounds. scribd.com Nitriles can also serve as electrophiles in these reactions. scribd.com

A notable example of derivatization is the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides. This methodology utilizes the acidic benzylic proton of the dithiane, enabling it to function as a transmetalation reagent. brynmawr.edu This approach offers an orthogonal strategy for creating 2,2-diaryl-1,3-dithianes, which can be subsequently deprotected to furnish diaryl ketones or diarylmethanes. brynmawr.edu

The synthesis of analogs of 2,2'-ethylenebis(1,3-dithiane) can be achieved by employing different dithiols or aldehydes in the initial thioacetalization step. For example, using 1,2-ethanedithiol (B43112) instead of 1,3-propanedithiol (B87085) would lead to the corresponding bis(1,3-dithiolane) analog. organic-chemistry.org

| Electrophile | Resulting Functional Group (after reaction with lithiated dithiane) | Reference |

| Alkyl Halide | Alkyl | organic-chemistry.org |

| Epoxide | β-Hydroxyalkyl | scribd.com |

| Aldehyde/Ketone | α-Hydroxyalkyl | scribd.com |

| Aryl Bromide (Pd-catalyzed) | Aryl | brynmawr.edu |

Chemoselective Cleavage and Deprotection Strategies

The 1,3-dithiane (B146892) group is a robust protecting group for carbonyl functionalities, stable under both acidic and basic conditions. arkat-usa.org However, its removal, or deprotection, to regenerate the parent carbonyl compound often necessitates specific and sometimes harsh conditions. bham.ac.uk The development of mild and chemoselective deprotection methods is crucial, particularly in the context of complex molecule synthesis.

A variety of reagents and methods have been developed for the cleavage of dithianes. These can be broadly categorized as follows:

Metal-Based Reagents: Heavy metal salts such as those of mercury(II) (e.g., HgCl2), silver(I), and copper(II) are effective due to the high affinity of these soft metals for the soft sulfur atoms, which facilitates hydrolysis. bham.ac.ukchemrxiv.org For instance, mercuric chloride in the presence of a base like calcium carbonate is a classic method. bham.ac.uk Cerium(III) chloride in combination with sodium iodide has also been employed. arkat-usa.org

Oxidative Cleavage: Oxidizing agents can facilitate the removal of the dithiane group. Reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine are commonly used. arkat-usa.orgbham.ac.ukthieme-connect.de Bis(trifluoroacetoxy)iodobenzene has proven effective for the deprotection of dithiane-containing alkaloids. organic-chemistry.org A combination of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide in acetonitrile (B52724) offers a mild, metal-free alternative. chemrxiv.org More recently, methods using Selectfluor™ have been reported for the smooth cleavage of 1,3-dithianes under mild conditions. researchgate.net

Solid-State and Solvent-Free Methods: To address environmental concerns, solvent-free deprotection methods have been developed. One such method employs benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) in the presence of aluminum chloride under solid-phase conditions. mdpi.com Another approach utilizes reagents like poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) for efficient deprotection at room temperature without a solvent. arkat-usa.org

The choice of deprotection strategy often depends on the other functional groups present in the molecule to ensure chemoselectivity.

| Reagent/Method | Conditions | Reference |

| HgCl₂, CaCO₃ | Aqueous acetone (B3395972) or acetonitrile | bham.ac.uk |

| N-Bromosuccinimide (NBS) | Aqueous acetone | arkat-usa.orgbham.ac.uk |

| TMSCl, NaI | Acetonitrile, room temperature | chemrxiv.org |

| Selectfluor™ | Acetonitrile/water | researchgate.net |

| Benzyltriphenylphosphonium peroxymonosulfate, AlCl₃ | Solvent-free, grinding | mdpi.com |

| PBBS or TBBDA | Solvent-free, room temperature | arkat-usa.org |

Ring-Opening Reactions and Rearrangements

Beyond its role as a protective group, the 1,3-dithiane ring system can participate in various ring-opening and rearrangement reactions, leading to the formation of novel molecular architectures.

A notable rearrangement is the Au(I)-catalyzed reaction of propargylic 1,3-dithianes. This transformation leads to the formation of stable, eight-membered dithio-substituted cyclic allenes in good yields. rsc.org The proposed mechanism involves a double 1,2-sulfur migration. rsc.org

Base-mediated rearrangements of 1-(1,3-dithian-2-yl)propargylamines have been shown to produce nine-membered, amino-functionalized sulfur-containing heterocycles (dithionine derivatives). acs.org This reaction proceeds via an expansion of the dithiane ring initiated by the abstraction of the propargylic proton. acs.org Interestingly, related five- and seven-membered dithioacetal rings undergo similar rearrangements to yield eight- and ten-membered S,S-heterocycles, respectively. acs.org

In some cases, reactions involving lithiated dithianes can lead to unexpected rearrangements. For example, the reaction of lithiated 2-methoxy-1,3-dithiane-1-oxide with trialkylboranes can result in multiple alkyl migrations. tandfonline.comcardiff.ac.uk A Pummerer-type rearrangement can also be induced to facilitate further transformations. tandfonline.comcardiff.ac.uk

Furthermore, tandem elimination/ring-opening reactions have been observed. For instance, the palladium-catalyzed reaction of 2-benzyl-1,3-dithiane (B8629932) with an aryl bromide resulted in a ring-opening followed by a C–S bond formation. brynmawr.edu

Polymerization and Material Science Applications of Dithiane-Containing Polymers

The incorporation of dithiane units into polymer backbones can impart unique properties, making them attractive for various material science applications. Sulfur-containing polymers, in general, are known for properties such as high refractive index, flame retardancy, and potential for use in optical and biomedical applications. orientjchem.org

2,2'-Ethylenebis(1,3-dithiane) itself can act as a polydentate ligand for the construction of coordination polymers. It has been shown to act as a μ2-, μ4-, and μ5-assembling ligand in the formation of sulfur-rich copper(I), mercury(II), and heterometallic Cu(I)/Hg(II) coordination polymers with uncommon network architectures. tu-dortmund.deresearchgate.net For example, reaction with CuI can form a 2D coordination polymer, and with CuBr, it can form different 2D coordination polymers depending on the reaction conditions. researchgate.net A structurally unique and highly luminescent 3D coordination polymer has been prepared from 2-methyl-1,3-dithiane (B1361393) and CuI. ubfc.fr

Derivatives of dithianes have been used as monomers in polymerization reactions. For example, 2,5-bis(2-thia-3-butenyl)-1,4-dithiane has been used in radical polymerization to prepare novel poly(vinylsulfide)s. tandfonline.com These polymers exhibit high refractive indices and high Abbe numbers, making them promising for optical applications. tandfonline.com

The polymerization of dithiane-containing monomers can also be achieved through other mechanisms. For instance, the ring-opening polymerization of 1,2-dithiane (B1220274), a related cyclic disulfide, can be initiated thermally or with thiols to produce poly(disulfide)s. acs.org These polymers can exhibit interesting properties like macrocyclic structures and the potential for forming polycatenanes. acs.org The copolymerization of lipoic acid with 1,2-dithiane has also been investigated, yielding high-molecular-weight polymers. researchgate.net

The design of dithiane-containing monomers is also relevant in the context of direct heteroarylation polymerization (DHAP), an atom-economical method for synthesizing conjugated polymers. nih.govnih.gov The electronic properties of the dithiane unit can influence the C-H activation process, which is central to this polymerization technique. nih.gov

Future Research Directions and Emerging Paradigms for 2,2 Ethylenebis 1,3 Dithiane

Expanded Roles in Catalysis and Asymmetric Synthesis

The dithiane moiety is a well-established functional group in organic synthesis, primarily for the protection of carbonyl compounds and as a precursor to nucleophilic acyl equivalents. However, the future of 2,2'-Ethylenebis(1,3-dithiane) in catalysis lies in the development of novel chiral ligands for asymmetric transformations. The two 1,3-dithiane (B146892) rings, linked by a flexible ethylene (B1197577) bridge, offer multiple coordination sites that can be tailored for high stereocontrol.

Future research will likely focus on the design and synthesis of chiral derivatives of 2,2'-Ethylenebis(1,3-dithiane). By introducing chiral auxiliaries onto the dithiane rings or the ethylene backbone, it is possible to create a new class of C2-symmetric ligands. These ligands could find application in a variety of metal-catalyzed reactions, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The development of such ligands is crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. acs.orgnih.govbeilstein-archives.orgrsc.orgnih.gov

Furthermore, the sulfur atoms in the dithiane rings can act as effective ligands for a range of transition metals. Research into the coordination chemistry of 2,2'-Ethylenebis(1,3-dithiane) with various metal centers will be instrumental in developing novel catalysts. nih.govresearchgate.net The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the dithiane rings, offering a strategy to optimize catalytic activity and selectivity. The use of dithiane-based ligands in weakly coordinating directing group-guided C-H functionalization is another promising area of exploration. uwa.edu.au

Integration into Advanced Functional Materials and Nanotechnologies

The sulfur-rich nature of 2,2'-Ethylenebis(1,3-dithiane) makes it an attractive component for advanced functional materials. The high polarizability of sulfur atoms can impart interesting optical and electronic properties to polymers and coordination networks incorporating this molecule.

One emerging paradigm is the use of 2,2'-Ethylenebis(1,3-dithiane) as a building block for coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govresearchgate.net The tetradentate nature of the ligand, with its four sulfur donor atoms, allows for the construction of diverse and intricate network architectures. nih.govresearchgate.netacs.org By carefully selecting the metal ions and reaction conditions, it is possible to create materials with tailored porosity, thermal stability, and photoluminescence. tu-dortmund.de These materials could have applications in gas storage, separation, and sensing.

Future research will also explore the incorporation of 2,2'-Ethylenebis(1,3-dithiane) into the backbone of organic polymers. The presence of the dithiane units can enhance the refractive index of the resulting polymers, making them suitable for applications in optical lenses and coatings. Additionally, the sulfur atoms can improve the thermal stability and flame retardancy of the polymers. The development of synthetic methodologies to polymerize 2,2'-Ethylenebis(1,3-dithiane) or its derivatives will be a key focus.

Exploration of Biomedical and Biotechnological Applications

While the direct biological activity of 2,2'-Ethylenebis(1,3-dithiane) has not been extensively studied, related dithiane-containing compounds have shown promise in various biomedical applications. jocpr.comorientjchem.orgontosight.airesearchgate.netinnospk.com This suggests that 2,2'-Ethylenebis(1,3-dithiane) and its derivatives could serve as scaffolds for the development of new therapeutic agents.

An important area of future research will be the synthesis and biological evaluation of novel compounds derived from 2,2'-Ethylenebis(1,3-dithiane). For instance, the dithiane rings can be functionalized with various pharmacophores to create libraries of compounds for screening against different diseases. The unique stereochemistry of the molecule can be exploited to design compounds that interact specifically with biological targets such as enzymes and receptors. Some dithiane derivatives have been investigated for their potential as anticancer, antiviral, and antimicrobial agents. ontosight.aimdpi.com

Furthermore, the ability of dithiane compounds to form stable complexes with metal ions opens up possibilities in the development of metallodrugs and diagnostic agents. Research into the coordination of biologically relevant metal ions with 2,2'-Ethylenebis(1,3-dithiane) could lead to new imaging probes or therapeutic agents with novel mechanisms of action. The use of dithiane-containing polymers in drug delivery is another avenue worth exploring. jocpr.comorientjchem.org

Advancements in Sustainable and Green Chemical Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on 2,2'-Ethylenebis(1,3-dithiane) will undoubtedly focus on developing more sustainable and environmentally friendly methods for its synthesis and application.

A key objective will be to replace hazardous reagents and solvents traditionally used in dithiane chemistry. tandfonline.comresearchgate.net For example, the development of catalytic, solvent-free, or water-based methods for the synthesis of 2,2'-Ethylenebis(1,3-dithiane) would be a significant advancement. mdpi.comorganic-chemistry.org The use of recyclable catalysts and renewable starting materials will also be a priority. tandfonline.comresearchgate.net

Another emerging paradigm is the use of electrochemical methods for reactions involving dithianes. organic-chemistry.orgorganic-chemistry.org Anodic oxidation of dithiane derivatives has been shown to be a mild and efficient way to generate functionalized orthoesters, avoiding the use of harsh chemical oxidants. organic-chemistry.org Exploring similar electrochemical transformations for 2,2'-Ethylenebis(1,3-dithiane) could lead to novel and sustainable synthetic methodologies.

The development of efficient methods for the deprotection of the dithiane groups is also crucial for its application in multi-step syntheses. mdpi.com Research into mild and selective deprotection protocols that are compatible with a wide range of functional groups will enhance the utility of 2,2'-Ethylenebis(1,3-dithiane) as a protecting group in complex molecule synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.